![molecular formula C12H14BrIOSi B13672880 [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane](/img/structure/B13672880.png)
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is an organosilicon compound with the molecular formula C12H14BrIOSi. This compound is notable for its unique structure, which includes bromine, iodine, and methoxy groups attached to a phenyl ring, along with an ethynyl group bonded to a trimethylsilane moiety. It is used in various chemical reactions and has applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the phenyl ring substituted with bromine, iodine, and methoxy groups.
Ethynylation: The ethynyl group is introduced through a coupling reaction, often using a palladium catalyst.
Trimethylsilylation: The final step involves the addition of the trimethylsilane group, which can be achieved using trimethylsilyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving automated processes and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Coupling Reactions: The ethynyl group can participate in coupling reactions, such as the Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide, used in oxidation reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can produce various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the development of bioactive compounds.
Medicine: Investigated for potential therapeutic applications.
Industry: Utilized in the production of advanced materials and coatings.
Wirkmechanismus
The mechanism by which [(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane exerts its effects involves its ability to participate in various chemical reactions. The molecular targets and pathways depend on the specific application and the nature of the reactions it undergoes. For example, in coupling reactions, the compound acts as a substrate that forms new carbon-carbon bonds through the catalytic action of palladium.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylsilane: An organosilicon compound with a similar trimethylsilane moiety but lacking the substituted phenyl ring.
3-Bromo-2-methoxy-5-methylphenylboronic acid: A compound with similar bromine and methoxy substitutions on the phenyl ring but different functional groups.
Uniqueness
[(3-Bromo-2-iodo-5-methoxyphenyl)ethynyl]trimethylsilane is unique due to its combination of bromine, iodine, and methoxy groups on the phenyl ring, along with the ethynyl and trimethylsilane moieties. This unique structure allows it to participate in a wide range of chemical reactions and makes it valuable in various scientific research applications.
Eigenschaften
Molekularformel |
C12H14BrIOSi |
|---|---|
Molekulargewicht |
409.13 g/mol |
IUPAC-Name |
2-(3-bromo-2-iodo-5-methoxyphenyl)ethynyl-trimethylsilane |
InChI |
InChI=1S/C12H14BrIOSi/c1-15-10-7-9(5-6-16(2,3)4)12(14)11(13)8-10/h7-8H,1-4H3 |
InChI-Schlüssel |
GZBCMYFYCORZTB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1)Br)I)C#C[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


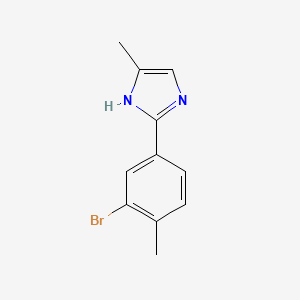
![3,5-Difluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B13672801.png)
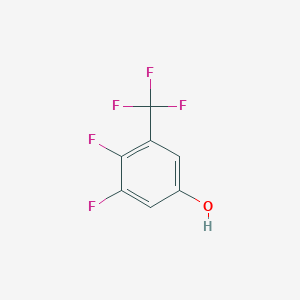
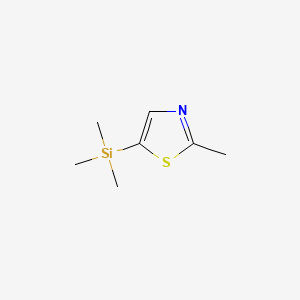

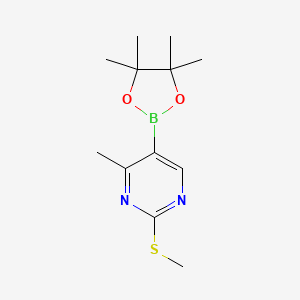
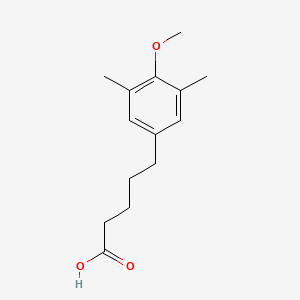
![6-Bromo-2-(3,4-dimethoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13672855.png)
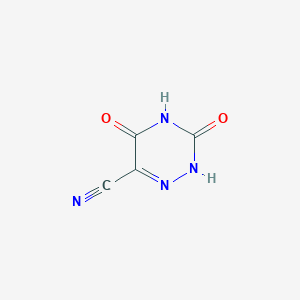
![Ethyl (2R,3R)-3-Methoxy-2-methyl-3-[(S)-2-pyrrolidinyl]propanoate Hydrochloride](/img/structure/B13672859.png)
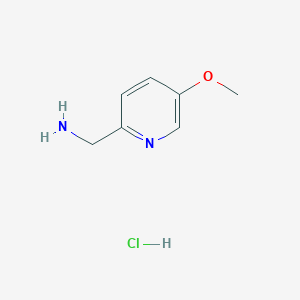
![5-Bromo-2,6-dimethyl-1H-benzo[d]imidazole](/img/structure/B13672865.png)

![2-Methyl-4-oxo-4H-benzo[d][1,3]oxazine-6-carbonitrile](/img/structure/B13672872.png)
